molecular formula C9H10O3 B143543 2-Hydroxymethyl-1,4-benzodioxane CAS No. 3663-82-9

2-Hydroxymethyl-1,4-benzodioxane

Cat. No.: B143543
CAS No.: 3663-82-9
M. Wt: 166.17 g/mol
InChI Key: GWQOQQVKVOOHTI-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-1,4-benzodioxane is a chemical compound characterized by its hydroxymethyl and benzodioxane functional groups. It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals . This compound is a colorless liquid and is known for its versatility in various chemical reactions and applications.

Chemical Reactions Analysis

2-Hydroxymethyl-1,4-benzodioxane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Hydroxymethyl-1,4-benzodioxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOQQVKVOOHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283793
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
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Molecular Weight

166.17 g/mol
Source PubChem
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CAS No.

3663-82-9
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
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Record name 1,4-Benzodioxan-2-methanol
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Record name 1,4-benzodioxane-2-methanol
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Synthesis routes and methods

Procedure details

0.5 mole of pyrocatechol were stirred vigorously with 1.5 moles of epichlorohydrin and 1 mole of 10% strength aqueous potassium hydroxide solution at 100° C. After the mixture had been cooled, it was extracted with ether, the ether extract was washed with dilute potassium hydroxide solution and water, dried and evaporated and the product was recrystallized from ethanol. Melting point: 87°-90° C.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 2
2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 3
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2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 4
Reactant of Route 4
2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 5
2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 6
2-Hydroxymethyl-1,4-benzodioxane

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